

"Methyl 6-amino-2-chloropyrimidine-4-carboxylate" molecular weight

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Compound of Interest

Compound Name: Methyl 6-amino-2-chloropyrimidine-4-carboxylate

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An In-Depth Technical Guide to **Methyl 6-amino-2-chloropyrimidine-4-carboxylate**: Properties, Reactivity, and Applications in Medicinal Chemistry

Introduction and Core Concepts

Methyl 6-amino-2-chloropyrimidine-4-carboxylate is a highly functionalized heterocyclic compound that serves as a critical building block in modern synthetic and medicinal chemistry. The pyrimidine core, an electron-rich aromatic heterocycle, is a privileged scaffold found in the nucleobases of DNA and RNA, granting it inherent biocompatibility and diverse therapeutic potential[1]. This guide provides an in-depth analysis of its physicochemical properties, reactivity, and strategic application in the development of novel therapeutics, tailored for researchers and drug development professionals. The strategic placement of an amino group, a chloro leaving group, and a methyl ester on the pyrimidine ring provides three distinct points for chemical modification, making it a versatile intermediate for constructing complex molecular architectures.

Physicochemical and Structural Properties

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. These data are critical for reaction design, purification, and analytical characterization.

Property	Value	Source
Molecular Formula	C ₆ H ₆ ClN ₃ O ₂	[2]
Molecular Weight	187.59 g/mol	[3]
Monoisotopic Mass	187.01485 Da	[2]
CAS Number	944129-00-4	[4]
IUPAC Name	methyl 6-amino-2-chloropyrimidine-4-carboxylate	
SMILES	<chem>COC(=O)C1=CC(=NC(=N1)Cl)N</chem>	[2]
InChIKey	DZPNGOOGJKXYRF-UHFFFAOYSA-N	[2]
Appearance	Typically a white to light yellow crystalline powder.[5]	

The molecule is largely planar, a feature that facilitates stacking interactions within biological targets. The amino group and pyrimidine ring nitrogens can act as hydrogen bond donors and acceptors, respectively, while the carbonyl group provides an additional hydrogen bond acceptor site. These features are paramount for molecular recognition and binding to protein targets.

Synthesis and Chemical Reactivity

The synthetic value of **Methyl 6-amino-2-chloropyrimidine-4-carboxylate** lies in its predictable and versatile reactivity, dominated by the 2-chloro substituent.

General Synthetic Strategy

While multiple synthetic routes are possible, a common and logical approach involves the construction and subsequent functionalization of the pyrimidine ring. The following workflow illustrates a plausible synthetic pathway starting from readily available precursors.



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Caption: Proposed synthetic workflow for the target compound.

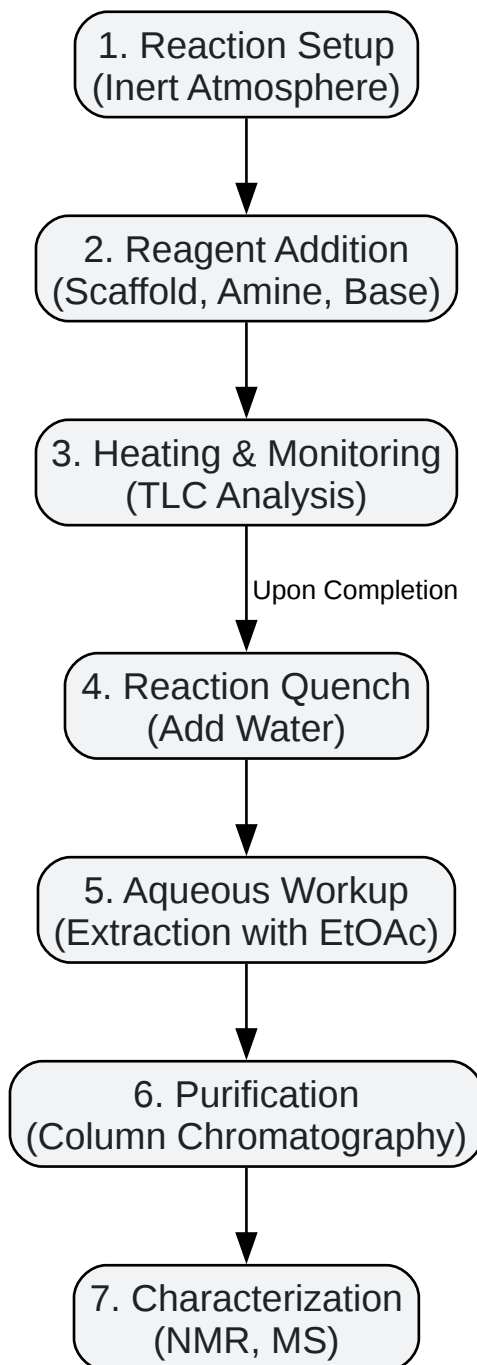
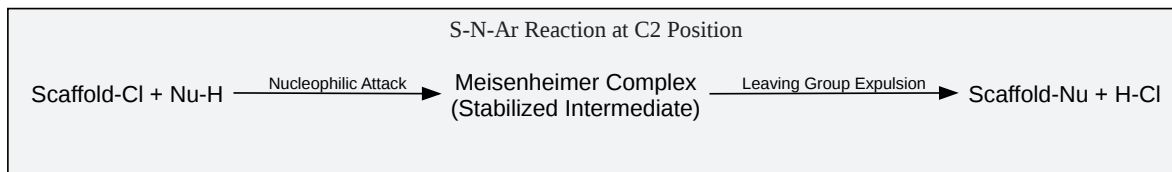
Causality Behind Experimental Choices:

- **Chlorination:** The transformation of a hydroxy-pyrimidine (or its tautomeric keto form, like a barbituric acid derivative) into a chloropyrimidine is a cornerstone of pyrimidine chemistry. Using a strong chlorinating agent like phosphorus oxychloride (POCl_3) is a standard and effective method to replace hydroxyl groups with chlorine atoms, which are excellent leaving groups for subsequent reactions.^[6]
- **Selective Amination:** The two chlorine atoms on a dichloropyrimidine intermediate exhibit different reactivities. The C2 and C6 positions on the pyrimidine ring are more electron-deficient than the C4 position, making them more susceptible to nucleophilic attack. By carefully controlling reaction conditions (temperature, stoichiometry), a nucleophile like ammonia can be directed to selectively displace one of the chloro groups, yielding the mono-amino product.

Key Reactivity: Nucleophilic Aromatic Substitution (S_NAr)

The most significant reaction of this compound is the nucleophilic aromatic substitution (S_NAr) at the C2 position. The electron-withdrawing nature of the pyrimidine ring nitrogens and the C4-carboxylate group activates the C2-chloro substituent, making it an excellent electrophilic site for reaction with a wide array of nucleophiles.

This reactivity is the key to its utility as a scaffold, allowing for the facile introduction of diverse functional groups and the construction of compound libraries for drug discovery. For instance, various amines, thiols, or alcohols can be coupled at this position to explore the structure-activity relationship (SAR) of a lead compound series.^[7]



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